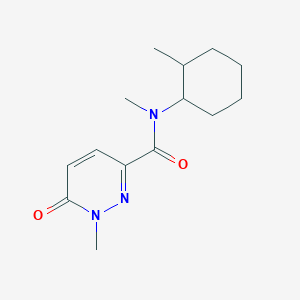
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMOCN or GSK-3 inhibitor VIII and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Wirkmechanismus
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide works by inhibiting the activity of GSK-3, a serine/threonine protein kinase that plays a crucial role in various cellular processes. GSK-3 is involved in various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the Hedgehog signaling pathway. Inhibition of GSK-3 activity by N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide leads to the activation of these signaling pathways, resulting in various cellular responses, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of GSK-3 activity: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide inhibits the activity of GSK-3, leading to the activation of various signaling pathways involved in various cellular processes.
2. Induction of Apoptosis: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting GSK-3 activity.
3. Improvement of Insulin Sensitivity: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent Inhibitor: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide is a potent inhibitor of GSK-3, making it a valuable tool for studying the role of GSK-3 in various cellular processes.
2. Specificity: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to be specific for GSK-3, making it a valuable tool for studying the role of GSK-3 in various signaling pathways.
Limitations:
1. Toxicity: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to be toxic at high concentrations, making it challenging to use in in vivo experiments.
2. Solubility: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has limited solubility in water, making it challenging to use in certain experimental setups.
Zukünftige Richtungen
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has several potential future directions, including:
1. Development of Novel GSK-3 Inhibitors: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide can serve as a starting point for the development of novel GSK-3 inhibitors with improved potency, specificity, and solubility.
2. Clinical Trials: N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has shown promising results in preclinical studies for the treatment of various diseases, including neurodegenerative diseases and cancer. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Mechanistic Studies: Further mechanistic studies are needed to understand the role of GSK-3 in various cellular processes and the potential therapeutic applications of GSK-3 inhibitors, including N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide.
Synthesemethoden
The synthesis of N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide involves several steps, starting from the reaction of 2-amino-3-methylpyridine with acetic anhydride to form 2-acetamido-3-methylpyridine. The next step involves the reaction of 2-acetamido-3-methylpyridine with 2-methylcyclohexanone in the presence of sodium hydride to form N-(2-methylcyclohexyl)-2-acetamido-3-methylpyridine. The final step involves the reaction of N-(2-methylcyclohexyl)-2-acetamido-3-methylpyridine with dimethylformamide dimethyl acetal and trifluoroacetic acid to form N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are:
1. Treatment of Neurodegenerative Diseases: GSK-3 plays a crucial role in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has shown promising results in the treatment of these diseases by inhibiting GSK-3 activity.
2. Treatment of Cancer: GSK-3 is involved in various signaling pathways that play a crucial role in the development and progression of cancer. N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to inhibit GSK-3 activity and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
3. Treatment of Diabetes: GSK-3 plays a crucial role in insulin signaling and glucose metabolism, making it a potential target for the treatment of diabetes. N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-6-4-5-7-12(10)16(2)14(19)11-8-9-13(18)17(3)15-11/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNWIGASDJAVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(2-methylcyclohexyl)-6-oxopyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

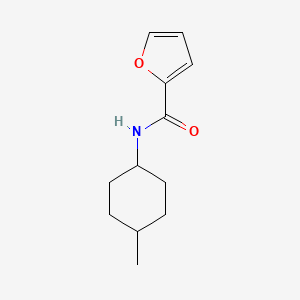

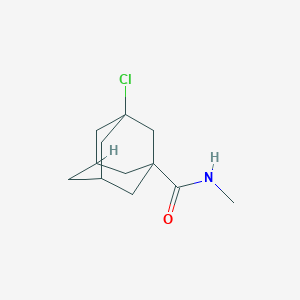
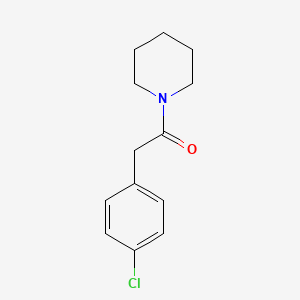
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
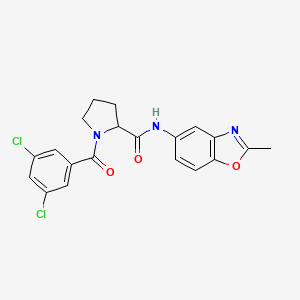
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
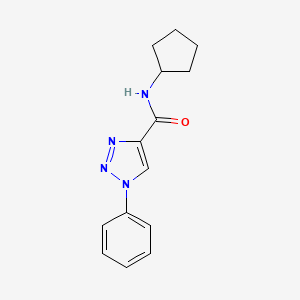
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)

![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
